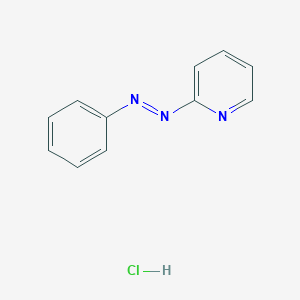

Phenyl(2-pyridinyl)diazene hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenazopyridine hydrochloride is a medication primarily used to alleviate discomfort in the lower urinary tract. It is known for its local analgesic effects, which help relieve pain, burning, urgency, and frequency associated with urinary tract irritations caused by infections, trauma, surgery, or the passage of catheters . This compound is often used in conjunction with antibiotics to provide symptomatic relief while the underlying infection is being treated .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenazopyridine hydrochloride can be synthesized through a series of chemical reactions. One common method involves the diazotization of 2,6-diaminopyridine followed by coupling with aniline to form the azo compound. This is then converted to the hydrochloride salt .

Industrial Production Methods: In industrial settings, the synthesis of phenazopyridine hydrochloride involves large-scale chemical reactors where the diazotization and coupling reactions are carefully controlled to ensure high yield and purity. The final product is then crystallized and purified to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Phenazopyridine hydrochloride undergoes various chemical reactions, including:

Oxidation: This can lead to the formation of different metabolites.

Reduction: The azo group can be reduced under certain conditions.

Substitution: The compound can participate in substitution reactions, particularly involving the amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium dithionite can be used.

Substitution: Reagents such as halogens or alkylating agents are often employed.

Major Products: The major products formed from these reactions include various metabolites and derivatives of phenazopyridine, which can have different pharmacological properties .

Scientific Research Applications

Phenazopyridine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in studies involving azo dyes and their reactions.

Biology: Research has shown that phenazopyridine can enhance neural differentiation of pluripotent stem cells.

Mechanism of Action

The exact mechanism of action of phenazopyridine hydrochloride is not fully understood. it is believed to exert its effects by acting as a local anesthetic on the mucosal lining of the urinary tract. This is thought to involve the inhibition of voltage-gated sodium channels and possibly group A nerve fibers . Additionally, recent research suggests that phenazopyridine may act as a kinase inhibitor, affecting pathways involved in pain and cellular differentiation .

Comparison with Similar Compounds

- Oxybutynin

- Pyridium

- Azo-Gesic

- Azo-Standard

Properties

Molecular Formula |

C11H10ClN3 |

|---|---|

Molecular Weight |

219.67 g/mol |

IUPAC Name |

phenyl(pyridin-2-yl)diazene;hydrochloride |

InChI |

InChI=1S/C11H9N3.ClH/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12-11;/h1-9H;1H |

InChI Key |

YHMIXHIAWHOHCO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=CC=N2.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-6-chloro-5-[4-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-3-ethylpiperazin-1-yl]pyrazine-2-carboxamide](/img/structure/B13389155.png)

![Rel-4-((R)-(2-methoxyphenyl)(phenyl)phosphaneyl)-6-((S)-(2-methoxyphenyl)(phenyl)phosphaneyl)dibenzo[b,d]furan](/img/structure/B13389188.png)

![3,5-difluoro-N-[4-[(2R)-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]benzamide](/img/structure/B13389248.png)